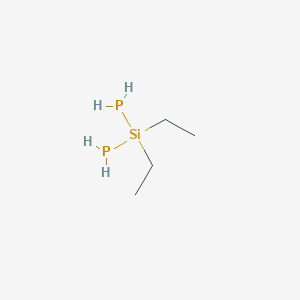

(Diethylsilanediyl)bis(phosphane)

Description

Bis(diethylamino)(pentafluorophenyl)phosphane (hereafter referred to as compound 1) is a "push-pull" phosphane ligand characterized by a unique electronic structure. The phosphorus center is bonded to two electron-donating diethylamino (-NEt₂) groups and one electron-withdrawing pentafluorophenyl (C₆F₅) group . This electronic asymmetry enhances its versatility in coordination chemistry and catalysis.

Properties

CAS No. |

109756-53-8 |

|---|---|

Molecular Formula |

C4H14P2Si |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

[diethyl(phosphanyl)silyl]phosphane |

InChI |

InChI=1S/C4H14P2Si/c1-3-7(5,6)4-2/h3-6H2,1-2H3 |

InChI Key |

YBVCMMZINORZLW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(P)P |

Origin of Product |

United States |

Comparison with Similar Compounds

Coordination Chemistry :

- Forms stable complexes with Pd(II) (e.g., trans-Pd[P(C₆F₅)(NEt₂)₂]₂Cl₂, complex 3 ) and Cu(I) (e.g., Cu[P(C₆F₅)(NEt₂)₂]₂I, complex 4 ) .

- Pd complexes exhibit distorted square-planar geometries, while Cu complexes adopt trigonal planar coordination with high thermal stability (up to 130°C) .

Comparison with Similar Phosphane Ligands

Structural and Electronic Comparisons

Key Compounds for Comparison :

Tris(pentafluorophenyl)phosphane (P(C₆F₅)₃)

- Electron-deficient ligand with three C₆F₅ groups.

- Shorter Pd–P bond lengths (2.291 Å vs. 2.35 Å in complex 3 ) and near-planar Pd coordination .

- Larger coordination shifts in ³¹P NMR (Δδ ≈ -20 ppm) due to stronger σ-donation .

Bis(morpholin-4-yl)(pentafluoroethyl)phosphane Electroneutral ligand with morpholine donors. Mo–P bond lengths (2.506–2.527 Å) longer than Pd–P in complex 3, reflecting weaker backbonding .

Triphenylphosphane (PPh₃)

Table 1: Structural and Electronic Parameters

| Ligand | Pd–P Bond Length (Å) | ³¹P NMR Shift (Δδ, ppm) | Electronic Nature |

|---|---|---|---|

| Compound 1 | 2.35 | -3.6 | Push-pull |

| P(C₆F₅)₃ | 2.291 | -20.0 | Electron-withdrawing |

| PPh₃ | 2.28 | +30.0 | Electron-donating |

Catalytic Performance

Pd Complexes in Cross-Coupling Reactions :

Cu Complexes in Click Chemistry :

Table 2: Catalytic Performance in Model Reactions

| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Complex 3 | 60°C, 2 h | 98 | |

| CuAAC (Microwave) | Complex 4 | 60°C, 90 min | 98 | |

| CuAAC (Flow) | Complex 4 | 130°C, 4 mL/min | 80 |

Stability and Reactivity

- Acid Sensitivity : The P–N bonds in compound 1 hydrolyze under acidic conditions, limiting its use in low-pH environments .

- Thermal Stability : Complex 4 remains intact up to 130°C, whereas Hg[P(CF₃)₂]₂ (from ) decomposes above 80°C .

- Steric Effects : The C₆F₅ group in compound 1 reduces steric bulk compared to bis(3,5-dimethylphenyl)phosphane, enabling faster substrate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.